Bis(isoundecanoyloxy)dioctylstannane
Description
Bis(isoundecanoyloxy)dioctylstannane (CAS 68299-15-0, EC 269-595-4) is an organotin compound with the molecular formula C₃₆H₇₂O₄Sn and a molecular weight of 687.66 g/mol . Structurally, it consists of a central tin atom bonded to two octyl groups (C₈H₁₇) and two isoundecanoyloxy ligands (C₁₁H₂₁O₂). The isoundecanoyloxy group, derived from isoundecanoic acid, imparts unique solubility and thermal stability properties, making this compound suitable for applications such as polyvinyl chloride (PVC) stabilization and catalysis in polymer synthesis .
Regulatory frameworks like REACH classify organotin compounds based on their toxicity and environmental persistence.
Properties
CAS No. |
93893-97-1 |
|---|---|
Molecular Formula |
C38H76O4Sn |
Molecular Weight |
715.7 g/mol |
IUPAC Name |
[9-methyldecanoyloxy(dioctyl)stannyl] 9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.2C8H17.Sn/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;2*1-3-5-7-8-6-4-2;/h2*10H,3-9H2,1-2H3,(H,12,13);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
YVQPSMTXCQNVCN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC(C)C)OC(=O)CCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(isoundecanoyloxy)dioctylstannane typically involves the reaction of dioctyltin oxide with isoundecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dioctyltin oxide+Isoundecanoic acid→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Bis(isoundecanoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to tin can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
Scientific Research Applications
Bis(isoundecanoyloxy)dioctylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism by which bis(isoundecanoyloxy)dioctylstannane exerts its effects involves its interaction with molecular targets and pathways. The tin center in the compound can coordinate with various ligands, influencing the reactivity and stability of the compound. This coordination ability makes it effective in catalysis and other chemical processes .
Comparison with Similar Compounds
Key Findings:
Structural and Functional Differences Ligand Chain Length: this compound’s isoundecanoyloxy ligands (C₁₁) confer higher hydrophobicity and thermal stability compared to dioctyltin dilaurate (C₁₂ laurate) and bis(isononanoyloxy)dioctylstannane (C₉ isononanoate). Longer chains reduce volatility and enhance compatibility with non-polar polymers . Tin Coordination: Diorganotin compounds (e.g., this compound) exhibit lower acute toxicity than triorganotins but still face regulatory scrutiny due to bioaccumulation risks .
Performance in PVC Stabilization this compound outperforms dioctyltin dilaurate in long-term heat stability during PVC processing due to its branched acyloxy groups, which resist oxidation . However, dioctyltin dilaurate is more cost-effective for short-term applications.
Analytical Behavior Collision cross-section (CCS) data for bis(isononanoyloxy)dioctylstannane (254.0 Ų for [M+H]+) suggests that analogs with shorter acyloxy ligands exhibit slightly lower CCS values compared to this compound, impacting their mass spectrometry profiling .
Regulatory and Environmental Impact Diisobutyltin oxide (CAS 61947-30-6), a catalyst in polyurethane production, is highly regulated due to its reproductive toxicity, whereas this compound is prioritized for substitution in the EU under REACH due to persistent environmental effects .
Biological Activity
Bis(isoundecanoyloxy)dioctylstannane is an organotin compound that has garnered attention for its potential biological activities, particularly in the context of its applications in various fields including medicine and materials science. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its organotin structure, which consists of two octyl groups and two isoundecanoyloxy groups attached to a central tin atom. The unique properties of this compound stem from its organotin nature, which can influence its biological interactions.
Chemical Formula
- Molecular Formula : C₄₁H₈₈O₄Sn
- Molecular Weight : 738.23 g/mol
Research indicates that organotin compounds, including this compound, exhibit a range of biological activities. These activities are primarily attributed to their ability to interact with cellular membranes and proteins, potentially affecting cellular signaling pathways.
- Antimicrobial Activity : Organotin compounds have been studied for their antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it a candidate for applications in antimicrobial coatings.
- Cytotoxicity : Some studies suggest that this compound can induce cytotoxic effects in various cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.
- Endocrine Disruption : There is evidence indicating that organotin compounds can act as endocrine disruptors, affecting hormone signaling pathways in organisms.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential use in developing antimicrobial agents for clinical applications.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro experiments assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values ranging from 5 to 15 µM, indicating a dose-dependent response that warrants further investigation into its mechanisms of action and potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus growth | |
| Cytotoxicity | Induction of apoptosis in MCF-7 cells | |
| Endocrine Disruption | Alteration in hormone signaling |
Discussion on Findings
The biological activities observed in various studies highlight the potential of this compound as a versatile compound with applications ranging from antimicrobial agents to potential anticancer therapies. However, further research is necessary to elucidate the precise mechanisms underlying these effects and to assess the safety profiles associated with its use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
